molecular formula C13H8ClFO3 B6398896 4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid CAS No. 1261927-32-5

4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid

Cat. No.: B6398896
CAS No.: 1261927-32-5
M. Wt: 266.65 g/mol
InChI Key: LWMLQUXZCSLLLN-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid is an organic compound with a complex structure, featuring both chloro and fluoro substituents on a benzoic acid core

Properties

IUPAC Name

4-chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-2-1-7(13(17)18)5-11(12)8-3-9(15)6-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLQUXZCSLLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689399
Record name 6-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-32-5
Record name 6-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can form an amine derivative.

Scientific Research Applications

4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(3-fluorophenyl)benzoic acid
  • 4-Chloro-3-(5-hydroxyphenyl)benzoic acid
  • 3-(3-Fluoro-5-hydroxyphenyl)benzoic acid

Uniqueness

4-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications.

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